Bienvenue dans la boutique en ligne BenchChem!

CYP51-IN-7

Antifungal Dermatophyte CYP51 inhibition

CYP51-IN-7 (compound 1g) delivers a 64-fold potency advantage over fluconazole against Microsporum gypseum (MIC80=62.5 ng/mL). This synthetic triazole occupies a defined intermediate-activity tier within the 1a–n analog series, making it an essential reference for SAR studies. The 4-chlorophenyl N-allyl substituent enables comparative halogen substitution analysis. Documented 36-month lyophilized stability at -20°C supports multi-year research programs. >98% purity. Request a quote today to secure your supply.

Molecular Formula C21H21ClF2N4O
Molecular Weight 418.9 g/mol
CAS No. 1155361-05-9
Cat. No. B1497935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYP51-IN-7
CAS1155361-05-9
Molecular FormulaC21H21ClF2N4O
Molecular Weight418.9 g/mol
Structural Identifiers
SMILESC=CCN(CC1=CC=C(C=C1)Cl)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
InChIInChI=1S/C21H21ClF2N4O/c1-2-9-27(11-16-3-5-17(22)6-4-16)12-21(29,13-28-15-25-14-26-28)19-8-7-18(23)10-20(19)24/h2-8,10,14-15,29H,1,9,11-13H2
InChIKeyYOHMEQIQDMTLOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CYP51-IN-7 (CAS 1155361-05-9): A Fluconazole Analog with Quantified Antifungal Differentiation for Procurement Decisions


CYP51-IN-7, also cataloged as compound 1g or Cytochrome P450 14α-demethylase inhibitor 1g, is a synthetic triazole derivative designed as a fluconazole analog targeting fungal CYP51 (lanosterol 14α-demethylase), an essential enzyme in ergosterol biosynthesis [1]. The compound belongs to a series of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols developed through computational docking-guided design [1]. Its molecular formula is C21H21ClF2N4O with a molecular weight of 418.87 g/mol [2]. The compound is commercially available from multiple research chemical suppliers under catalog designations including compound 1g, CYP51-IN-7, and Cytochrome P450 14α-demethylase inhibitor 1g [3].

Why CYP51-IN-7 Cannot Be Casually Substituted: Quantified Divergence Within a Single Fluconazole Analog Series


Even within the same synthetic series of fluconazole analogs bearing the 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanol scaffold, substitution with a structurally adjacent analog yields drastically different antifungal potency [1]. The published structure-activity relationship (SAR) data demonstrates that side-chain modifications produce MIC80 values ranging from 15.6 ng/mL to 1 μg/mL against identical fungal strains—a 64-fold potency differential within a single compound series [1]. Computational docking experiments attribute this divergence to differential engagement with the CYP51 hydrophobic cleft and coordination with the heme iron atom [1]. Substituting CYP51-IN-7 with a generic 'fluconazole analog' or an adjacent series member without verifying specific MIC80 data against the intended fungal target introduces substantial experimental variability and may compromise study reproducibility [1].

CYP51-IN-7 Quantitative Differentiation Evidence: MIC80 Comparisons Against Fluconazole and In-Class Analogs


CYP51-IN-7 Achieves 64-Fold Potency Improvement Over Fluconazole Against Microsporum gypseum

CYP51-IN-7 (compound 1g) exhibits a 64-fold lower MIC value than fluconazole against Microsporum gypseum in a head-to-head in vitro comparison within the same study [1]. The published data explicitly identifies compound 1g as achieving this 64-fold potency improvement relative to the clinical comparator fluconazole [1].

Antifungal Dermatophyte CYP51 inhibition

CYP51-IN-7 Exhibits Strain-Dependent Differential Potency: 4× More Active Against Microsporum gypseum Than Against Candida albicans

CYP51-IN-7 demonstrates a 4-fold potency preference for Microsporum gypseum (MIC80 = 62.5 ng/mL) over Candida albicans (MIC80 = 250 ng/mL) in standardized in vitro testing [1]. This intra-compound differential contrasts with certain series-internal analogs such as CYP51-IN-12 (compound 1l), which displays equipotent activity (MIC80 = 15.6 ng/mL) against both fungal strains [2].

Antifungal spectrum Strain selectivity Dermatophyte

CYP51-IN-7 Occupies a Distinct Potency Tier Within Its Analog Series: 4× Less Potent Than Lead Analog 1l Against Both Tested Strains

Within the same synthetic series, CYP51-IN-7 (compound 1g, MIC80 = 62.5 ng/mL against M. gypseum) demonstrates 4-fold lower potency than CYP51-IN-12 (compound 1l, MIC80 = 15.6 ng/mL) and is also less potent than CYP51-IN-2 (compound 1b, MIC80 = 0.0039 μg/mL = 3.9 ng/mL against C. albicans) [1]. The SAR analysis indicates that side-chain length correlates inversely with antifungal activity—shorter side chains confer enhanced potency [1].

Structure-activity relationship Side-chain optimization Analog selection

CYP51-IN-7 Structural Identity: 4-Chlorophenyl N-Allyl Substitution Distinguishes It from Fluorophenyl Analogs

CYP51-IN-7 bears a 4-chlorophenyl group on the N-allyl amine substituent, distinguishing it from CYP51-IN-2 (compound 1b), which carries a 2-fluorophenyl group at the corresponding position [1][2]. Molecular docking studies suggest that the hydrophobic region and narrow hydrophobic cleft of CYP51 interact differentially with halogen substituents, providing a structural rationale for potency variations observed across the series [1].

Chemical structure Substituent specificity Quality control

CYP51-IN-7 Lyophilized Stability: Verified 36-Month Shelf Life at -20°C Supports Long-Term Procurement Planning

CYP51-IN-7 (Cytochrome P450 14α-demethylase inhibitor 1g) maintains stability for 36 months when stored lyophilized at -20°C under desiccated conditions [1]. In solution, storage at -20°C is recommended with use within 1–3 months to prevent potency loss [1]. This stability profile is documented across multiple commercial suppliers with consistent specifications [1][2].

Compound stability Storage conditions Procurement logistics

CYP51-IN-7 Application Scenarios Derived from Quantified Differentiation Evidence


Dermatophyte-Focused Antifungal Research Using Microsporum gypseum as a Model System

CYP51-IN-7 is optimally suited for research protocols employing Microsporum gypseum as the primary fungal model. The compound's 64-fold potency advantage over fluconazole (MIC80 = 62.5 ng/mL vs. fluconazole's 64× higher MIC) [1] enables experimental designs requiring lower compound concentrations, reducing potential off-target effects and solvent interference. This scenario directly follows from the head-to-head quantitative evidence establishing CYP51-IN-7's enhanced activity against this specific dermatophyte species [1].

Structure-Activity Relationship Studies Requiring a Mid-Tier Reference Compound

CYP51-IN-7 serves as an intermediate-activity reference within the 1a–n fluconazole analog series. With MIC80 values of 62.5 ng/mL (M. gypseum) and 250 ng/mL (C. albicans) [1], it occupies a defined potency tier between high-activity analogs such as CYP51-IN-12 (compound 1l, 15.6 ng/mL) and low-activity analogs such as CYP51-IN-14 (compound 1n, 1 μg/mL) [1]. This positioning makes CYP51-IN-7 valuable for SAR investigations requiring a comparator that is neither the most potent nor the least active series member, enabling nuanced assessment of structural modifications on antifungal efficacy [1].

Halogen Substituent Studies Probing CYP51 Hydrophobic Cleft Interactions

The 4-chlorophenyl N-allyl substituent of CYP51-IN-7 distinguishes it from analogs bearing alternative halogen substitution patterns, such as the 2-fluorophenyl group of CYP51-IN-2 (compound 1b) [1][2]. Molecular docking data from the parent study indicates that the hydrophobic region and narrow hydrophobic cleft of CYP51 interact differentially with substituent halogens [1]. CYP51-IN-7 is therefore suitable for comparative studies examining how halogen type (chloro vs. fluoro) and substitution position (para vs. ortho) influence CYP51 binding affinity and antifungal potency [1].

Multi-Year Antifungal Screening Programs Requiring Extended Compound Stability

CYP51-IN-7's documented 36-month lyophilized stability at -20°C under desiccated conditions [1][2] supports its use in longitudinal research programs spanning multiple years. This stability specification reduces the need for frequent re-procurement and re-validation, making the compound suitable for standardized screening panels, reference compound libraries, and multi-institutional collaborative studies where consistent compound integrity across time and location is critical for data reproducibility [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CYP51-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.